

Comparative Efficacy of Fimepinostat Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fimepinostat

CAS No.: 1339928-25-4

Cat. No.: S548375

[Get Quote](#)

The table below summarizes key preclinical findings on **fimepinostat**'s efficacy across different cancer types, providing a direct comparison of its performance.

Cancer Type	Experimental Model	Key Efficacy Findings	Proposed Mechanism of Action	Combination Therapy & Synergy
-------------	--------------------	-----------------------	------------------------------	-------------------------------

| **Endometrial Cancer** | *In vitro* (ECC1, KLE, Ishikawa H, Hec50 cell lines) and *in vivo* (mouse xenograft) models [1] | - Inhibited cancer cell proliferation.

- Inhibited tumor growth *in vivo*, particularly effective in high-fat-diet mice.
- Restored progesterone receptor (PR) expression.
- Reduced serum IGF-1 levels. | - Dual inhibition of PI3K/AKT/mTOR and HDAC pathways [1].
- Downregulation of p-AKT, p-rS6, p-4EBP1, Myc, and HER2 [1].
- Upregulation of FOXO1, p21, and H3Ace [1].
- Induction of intrinsic and extrinsic apoptosis [1]. | Re-sensitized tumors to progestin therapy [1]. | |

| **Glioblastoma** | *In vitro* (T98G, A172, U251, U87, U373 cell lines) and *in vivo* (mouse xenograft) models [2] | - Inhibited cell proliferation (IC50 < 50 nM in most lines).

- Induced dose-dependent apoptosis.
- Significantly inhibited tumor growth *in vivo*.
- Inhibited angiogenesis *in vitro*. | - Suppression of Akt/MYC signaling [2].
- Downregulation of Bcl-2 and activation of caspase-3 [2]. | Synergistic effect with temozolomide (Combination Index, CI < 1) [2]. | | **Diffuse Large B-Cell Lymphoma (DLBCL)** | Preclinical models

(as cited in a glioblastoma study) [2] | Effectively suppressed tumor growth. | Reduction of MYC expression and induction of apoptosis [2]. | Information not specified in provided search results. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the methodologies used in the key experiments cited above.

- **Cell Viability and Proliferation Assays:**

- **WST-1 Assay:** Used for endometrial cancer studies. Cells were seeded in 96-well plates and treated with compounds for 72 hours. Viability was measured colorimetrically to determine IC50 values [1].
- **BrdU Incorporation Assay:** Used for glioblastoma studies. Cells were treated with **fimepinostat** for 72 hours, and proliferation was measured by quantifying the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA [2].
- **Synergy Analysis (Endometrial Cancer):** Ishikawa cells were treated with **fimepinostat** and progestin (MPA or progesterone) in 96-well plates for 72 hours. Cell proliferation was assessed using a resazurin assay, and synergistic effects were analyzed using the SynergyFinder web tool [1].
- **Combination Index Analysis (Glioblastoma):** Glioblastoma cells were treated with **fimepinostat** and temozolomide in a fixed ratio. After treatment, cell proliferation was assessed via BrdU assay. The Combination Index (CI) was calculated using Compusyn software, where a $CI < 1$ indicates synergy [2].

- **Apoptosis Assays:**

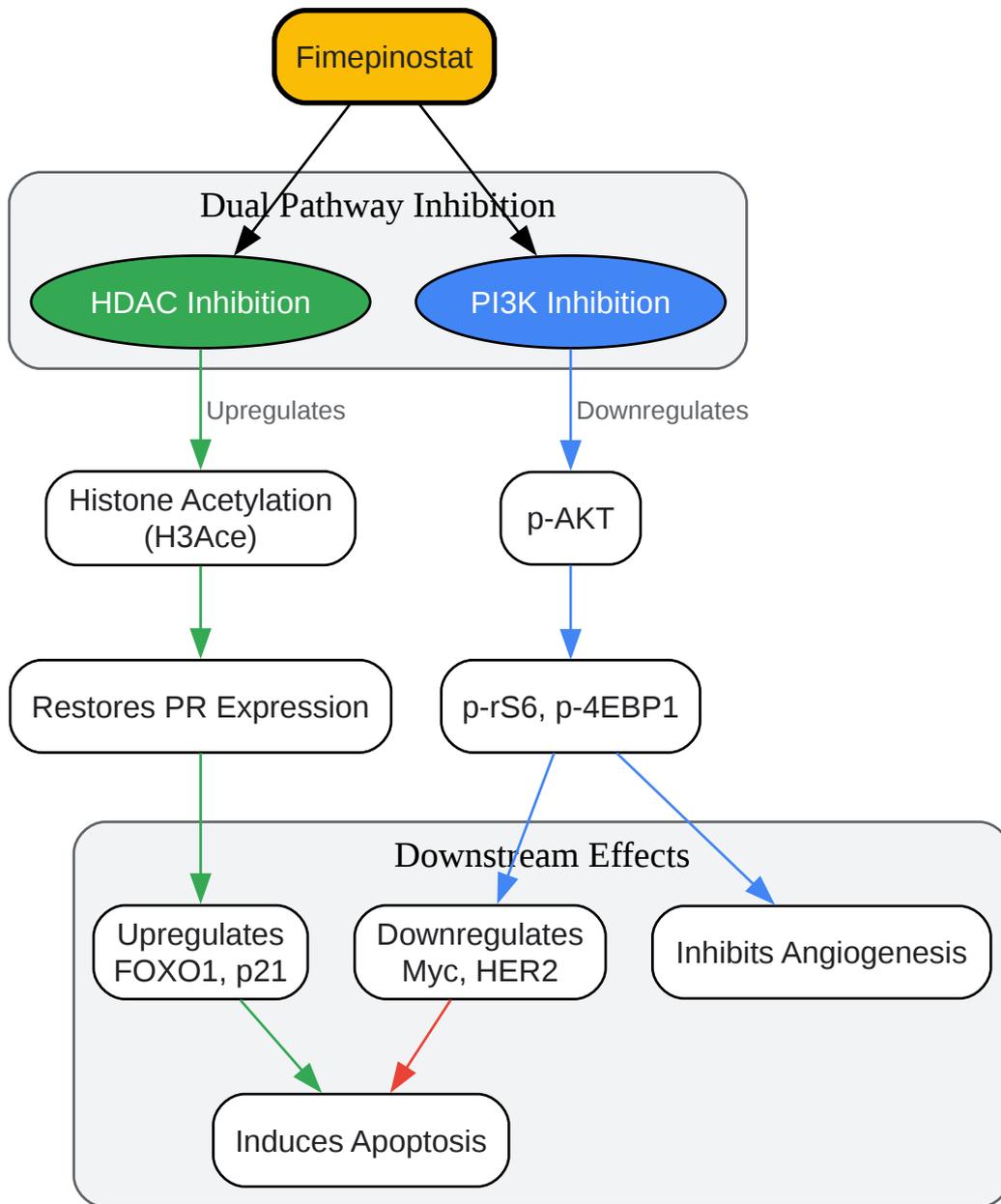
- **Annexin V/7-AAD Staining & Flow Cytometry (Glioblastoma):** After **fimepinostat** treatment, cells were stained with Annexin V-FITC and 7-AAD. The percentage of early apoptotic (Annexin V+/7-AAD-) and late apoptotic (Annexin V+/7-AAD+) cells was quantified using flow cytometry [2].
- **Caspase-3/7 Activity Assay (Glioblastoma):** Cells were treated with **fimepinostat** for 48 hours. Caspase-3/7 activity was measured using a luminescent Caspase-Glo assay kit [2].
- **Western Blotting (Both Studies):** Protein expression from cell or tumor tissue lysates was analyzed by western blotting. Key targets included phospho/total AKT, Myc, Bcl-2, Bcl-xL, and markers of pathway inhibition (p-rS6, p-4EBP1) and apoptosis [1] [2].

- **In Vivo Efficacy Studies:**

- **Endometrial Cancer Xenograft:** Mice were fed a high-fat diet or normal chow. Once tumors were established, they were treated with CUDC-907 formulated in 30% Captisol. Tumor growth and mouse survival were monitored. Serum biomarkers were analyzed using ELISA [1].
 - **Glioblastoma Xenograft:** Mice with subcutaneous U87 cell-derived tumors were randomly assigned to control, temozolomide, **fimepinostat**, or combination groups. Drugs were administered daily by oral gavage for 21 days. Tumor volume was measured regularly, and survival was tracked [2].
- **Angiogenesis Assay (Glioblastoma)**
 - **Capillary Network Formation:** Glioblastoma microvascular endothelial cells (GMECs) were isolated from patient tissues. The cells were placed on a Matrigel matrix, and the inhibition of capillary-like tube formation after **fimepinostat** treatment was measured using image analysis [2].

Mechanism of Action and Signaling Pathways

Fimepinostat's unique activity stems from its simultaneous inhibition of two key oncogenic pathways: PI3K/AKT/mTOR and histone deacetylases (HDACs). The diagram below illustrates how this dual action leads to anti-tumor effects.



[Click to download full resolution via product page](#)

Interpretation of Key Findings and Clinical Relevance

- **Overcoming Resistance:** In endometrial cancer, a key finding is **fimepinostat**'s ability to **restore progesterone receptor (PR) expression** [1]. This suggests a potential strategy to re-sensitize advanced, hormone-resistant tumors to progestin therapy.
- **Synergistic Potential:** The **synergistic effect (CI < 1)** observed with temozolomide in glioblastoma models indicates that **fimepinostat** can enhance the efficacy of standard chemotherapy, potentially

allowing for lower doses of each drug and reduced toxicity [2].

- **Targeting the Tumor Microenvironment:** The demonstration that **fimepinostat inhibits capillary network formation** provides direct evidence of its anti-angiogenic activity, meaning it can attack the tumor's blood supply in addition to killing cancer cells [2].
- **Biomarker Identification:** The reduction in serum **IGF-1** levels following treatment in endometrial models positions IGF-1 as a potential surrogate serum biomarker for monitoring treatment response in future clinical trials [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Dual PI3K and HDAC inhibitor, CUDC-907, effectively ... [frontiersin.org]
2. Fimepinostat is a dual inhibitor of tumor and angiogenesis in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparative Efficacy of Fimepinostat Across Cancer Types].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548375#fimepinostat-across-cancer-types-comparative-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com